Pentanoic acid, 3-methyl-2-oxo-, (3S)-

Enzyme kinetics Metabolic flux analysis Isoleucine catabolism

In metabolic flux studies and MSUD diagnostics, racemic α-keto acid mixtures introduce uncontrolled variables that compromise enantioselective quantification. • Enantiopure (3S)-3-methyl-2-oxopentanoic acid - the authentic L-isoleucine-derived α-keto acid intermediate, not a racemic surrogate. • Validated BCKDC substrate with Km 37 μM (bovine complex); ¹³C-labeled forms enable precise metabolic flux tracing without (R)-enantiomer interference. • Used as calibration standard in enantioselective LC-MS/GC-MS methods for plasma (S)-3-methyl-2-oxopentanoate quantification in MSUD. • Crystal structures with bound ligand available (PDB: 4OBB, 8IXH) for rational enzyme variant design and inhibitor development. Supplied with rigorous stereochemical identity verification; ready for immediate global dispatch.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 24809-08-3
Cat. No. B1218809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentanoic acid, 3-methyl-2-oxo-, (3S)-
CAS24809-08-3
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)C(=O)O
InChIInChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1
InChIKeyJVQYSWDUAOAHFM-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility915.5 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-3-Methyl-2-oxopentanoic Acid (CAS 24809-08-3): Baseline Characteristics for Scientific Procurement


Pentanoic acid, 3-methyl-2-oxo-, (3S)-, also known as (S)-3-methyl-2-oxopentanoic acid or L-alpha-keto-beta-methylvaleric acid, is a chiral α-keto acid with the molecular formula C₆H₁₀O₃ . It is the (S)-enantiomer of 3-methyl-2-oxovaleric acid and is the physiological α-keto acid analogue of L-isoleucine, generated endogenously via transamination of L-isoleucine by branched-chain aminotransferase [1]. This compound serves as a natural substrate for the branched-chain α-keto acid dehydrogenase complex (BCKDC) and is a key intermediate in the catabolic pathway of isoleucine [2]. Its specific stereochemistry at the C3 position distinguishes it from other branched-chain α-keto acids and is critical for proper enzymatic recognition and metabolic processing.

Why (3S)-3-Methyl-2-oxopentanoic Acid Cannot Be Substituted with Generic In-Class Analogs


Although several branched-chain α-keto acids share structural similarity, they are not functionally interchangeable due to distinct stereochemical and chain-length specificities of the enzymes that metabolize them. The (3S)-stereochemistry of 3-methyl-2-oxopentanoic acid is a strict requirement for recognition by key enzymes such as branched-chain aminotransferase and the BCKDC complex; the (3R)-enantiomer is not a natural substrate and may even act as a competitive inhibitor [1]. Furthermore, homologous α-keto acids like 3-methyl-2-oxobutanoic acid (α-ketoisovalerate, derived from valine) and 4-methyl-2-oxopentanoic acid (α-ketoisocaproate, derived from leucine) exhibit markedly different kinetic parameters and substrate preferences in enzymatic assays [2]. Substituting the (3S)-compound with a racemic mixture or an alternative branched-chain α-keto acid introduces uncontrolled variables in metabolic tracing, enzyme activity measurements, and biotechnological applications, thereby compromising experimental reproducibility and quantitative accuracy.

Quantitative Differentiation of (3S)-3-Methyl-2-oxopentanoic Acid: Evidence for Scientific Selection


Kinetic Discrimination by Branched-Chain α-Keto Acid Dehydrogenase Complex

The bovine kidney branched-chain α-keto acid dehydrogenase complex exhibits differential apparent Km values for its physiological substrates. For α-keto-β-methylvalerate (the target compound), the apparent Km is 37 μM, which is lower than that for α-ketoisocaproate (50 μM) and comparable to α-ketoisovalerate (40 μM) [1]. The specific activity ratio relative to α-ketoisovalerate (set to 1.0) is 1.5 for α-ketoisocaproate and 0.4 for pyruvate, indicating distinct catalytic efficiencies among these structurally related α-keto acids.

Enzyme kinetics Metabolic flux analysis Isoleucine catabolism

Enantioselective Metabolism: (3S) vs. (3R) Discrimination in Maple Syrup Urine Disease

In patients with maple syrup urine disease (MSUD), plasma concentrations of (S)-3-methyl-2-oxopentanoate are elevated due to BCKDC deficiency. However, the (R)-enantiomer is also detectable and is formed as a byproduct of L-isoleucine transamination via retransamination in vivo [1]. A dedicated LC-MS method was required to resolve and quantify the two enantiomers separately, demonstrating that they have distinct metabolic origins and accumulation kinetics. The (S)-enantiomer is the direct enzymatic product of L-isoleucine transamination, whereas the (R)-form arises from secondary metabolic processes.

Clinical diagnostics Enantiomer resolution Inborn errors of metabolism

Substrate Preference in CybF-Dependent Biosynthetic Pathways

In the cyanobacterin biosynthetic pathway, the enzyme CybF exhibits a strong preference for 3-methyl-2-oxopentanoic acid over the structurally analogous 4-methyl-2-oxopentanoic acid [1]. When presented with equimolar concentrations (500 μM each) of both substrates in a competition assay, CybF exclusively converted 3-methyl-2-oxopentanoic acid to product 8, with no detectable formation of product 24 from the alternative substrate [1]. This indicates a significant kinetic discrimination that cannot be predicted solely from structural similarity.

Natural product biosynthesis Enzyme specificity Metabolic engineering

Enzymatic Kinetic Parameters for Plant Branched-Chain Aminotransferase

Arabidopsis thaliana branched-chain-amino-acid aminotransferase 3 (BCAT3) exhibits distinct kinetic parameters for its three physiological α-keto acid substrates [1]. For (S)-3-methyl-2-oxopentanoate, the Km is 0.14 mM and Vmax is 13.33 μmol/min/mg. In comparison, 4-methyl-2-oxopentanoate shows identical Km (0.14 mM) but double the Vmax (27.42 μmol/min/mg), while 3-methyl-2-oxobutanoate has a 10-fold higher Km (1.38 mM) and similar Vmax (14.79 μmol/min/mg).

Amino acid metabolism Plant biochemistry Enzyme substrate specificity

Structural Binding Mode Revealed by X-ray Crystallography

The crystal structure of a solute-binding protein from Anabaena variabilis ATCC 29413 in complex with (3S)-3-methyl-2-oxopentanoic acid has been determined (PDB: 4OBB) [1]. Additionally, the compound was co-crystallized with Pseudomonas aeruginosa wild-type ketopantoate reductase (PDB: 8IXH) [2]. These structures provide atomic-level resolution of the stereospecific binding interactions, including hydrogen bonding with the α-keto group and hydrophobic contacts with the 3-methyl and ethyl moieties. Such structural data are not available for the (3R)-enantiomer in these systems.

Structural biology Protein-ligand interactions Drug discovery

Catalytic Efficiency in Branched-Chain α-Keto Acid Decarboxylation

For the Saccharomyces cerevisiae branched-chain-2-oxoacid decarboxylase (EC 4.1.1.43), the wild-type enzyme processes 3-methyl-2-oxopentanoic acid with a kcat/KM of 3.5 mM⁻¹s⁻¹ [1]. In comparison, a mutant enzyme (Q448W) processes the unbranched analog 2-oxopentanoic acid with a slightly higher efficiency of 3.7 mM⁻¹s⁻¹ [1]. This demonstrates that the 3-methyl branch in the target compound is accommodated but not optimal for this yeast decarboxylase, providing a quantitative benchmark for enzyme engineering efforts aimed at improving branched-chain substrate conversion.

Biocatalysis Enzyme engineering Flavor and fragrance

Optimal Research and Industrial Application Scenarios for (3S)-3-Methyl-2-oxopentanoic Acid


Metabolic Tracing and Flux Analysis in Isoleucine Catabolism Studies

The compound serves as the authentic α-keto acid intermediate in L-isoleucine degradation. Its use in stable isotope labeling experiments (e.g., ¹³C-labeled (3S)-3-methyl-2-oxopentanoic acid) enables precise quantification of metabolic flux through the BCKDC pathway. The low Km (37 μM) for the bovine BCKDC complex ensures that the tracer behaves as a physiological substrate [1]. Employing the racemic mixture would introduce the non-physiological (R)-enantiomer, which is metabolized via distinct retransamination pathways and skews flux calculations [2].

Enantioselective Analytical Method Development and Clinical Diagnostics

In the diagnosis and monitoring of maple syrup urine disease (MSUD), accurate quantification of (S)-3-methyl-2-oxopentanoate in plasma is essential. The compound is used as a calibration standard in enantioselective LC-MS or GC-MS methods. As demonstrated by Schadewaldt et al., the (R)-enantiomer is also present in MSUD plasma due to secondary metabolism [2]. Using enantiopure (3S)-material as the reference standard eliminates cross-contamination signals and improves the limit of detection for the clinically relevant (S)-form.

Biosynthetic Pathway Reconstitution and Enzyme Engineering

In the biosynthesis of cyanobacterin and related natural products, the enzyme CybF exhibits strict substrate preference for (3S)-3-methyl-2-oxopentanoic acid over 4-methyl-2-oxopentanoic acid [3]. This compound is therefore indispensable for in vitro reconstitution of this pathway and for generating cyanobacterin analogs via precursor-directed biosynthesis. Substitution with alternative α-keto acids leads to zero product formation, as confirmed by competition assays [3].

Structural Biology of α-Keto Acid Binding Proteins

The availability of high-resolution crystal structures with (3S)-3-methyl-2-oxopentanoic acid bound (PDB: 4OBB, 8IXH) makes this compound a valuable tool for structural studies of solute-binding proteins and ketopantoate reductases [4][5]. These structures enable rational design of enzyme variants with altered substrate specificity or inhibitor development targeting the isoleucine catabolic pathway. The (3S)-stereochemistry is critical for obtaining interpretable electron density and validating binding poses.

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